molecular formula C9H5NO3 B11913494 4-Hydroxyquinoline-5,8-dione

4-Hydroxyquinoline-5,8-dione

Cat. No.: B11913494
M. Wt: 175.14 g/mol
InChI Key: BVKBVZANMOCBLE-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-5,8-dione is a heterocyclic compound with significant importance in various fields of science and industry. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The structure of this compound consists of a quinoline ring system with hydroxyl and keto groups at positions 4 and 5, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-5,8-dione can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives. This method typically requires the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process . Another method involves the reaction of quinoline derivatives with appropriate oxidizing agents to introduce the hydroxyl and keto functionalities .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality .

Scientific Research Applications

4-Hydroxyquinoline-5,8-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological molecules makes it a valuable compound for developing new therapeutic agents .

Medicine: In medicine, this compound derivatives are explored for their potential use in treating various diseases, including infections and cancer. The compound’s unique structure allows it to target specific biological pathways, making it a promising candidate for drug development .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

Properties

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

IUPAC Name

1H-quinoline-4,5,8-trione

InChI

InChI=1S/C9H5NO3/c11-5-1-2-7(13)9-8(5)6(12)3-4-10-9/h1-4H,(H,10,12)

InChI Key

BVKBVZANMOCBLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C(=O)C=CN2

Origin of Product

United States

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